

Unlocking Potential: 4-Amino-3-methoxy-N-methylbenzamide in Modern Drug Discovery

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Compound of Interest

Compound Name: 4-amino-3-methoxy-N-methylbenzamide

Cat. No.: B1290252

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Amino-3-methoxy-N-methylbenzamide** has emerged as a valuable and versatile building block in the synthesis of novel therapeutic agents. While direct biological activity data for this compound remains limited in publicly accessible research, its utility as a key intermediate is well-documented in recent patent literature. This technical guide provides an in-depth overview of its known applications, synthesis, and the potential therapeutic avenues it unlocks, with a focus on providing actionable information for researchers in the field.

Chemical Properties and Synthesis

4-Amino-3-methoxy-N-methylbenzamide is a substituted benzamide with the chemical formula $C_9H_{12}N_2O_2$ and a molecular weight of 180.20 g/mol. Its structure, featuring amino, methoxy, and N-methylbenzamide moieties, provides multiple reactive sites for further chemical modifications, making it an attractive starting material for combinatorial chemistry and targeted synthesis.

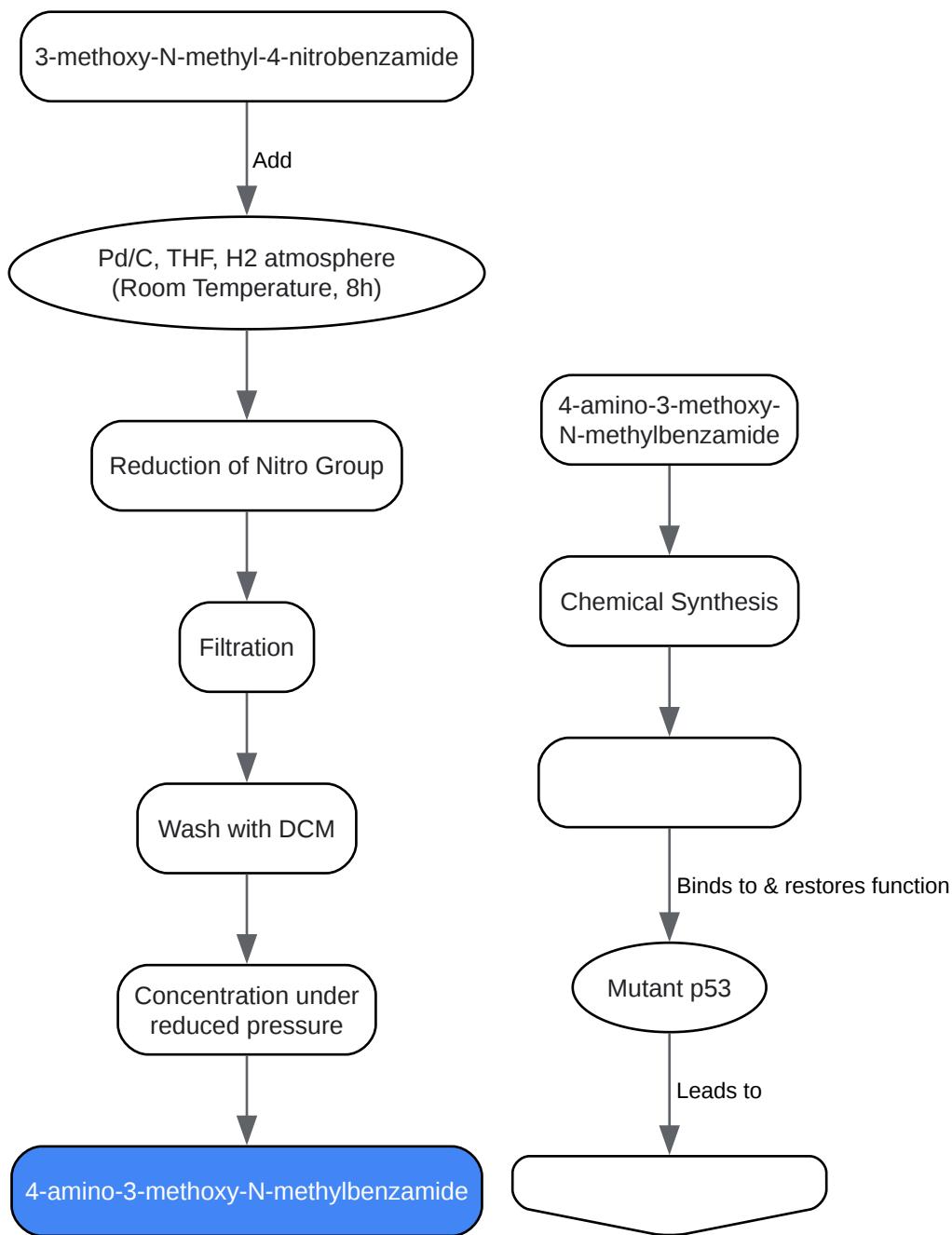
Synthesis Protocol

A common synthetic route to **4-amino-3-methoxy-N-methylbenzamide** involves the reduction of its nitro precursor, 3-methoxy-N-methyl-4-nitrobenzamide. A representative experimental protocol is described in patent literature[1].

Table 1: Synthesis of **4-amino-3-methoxy-N-methylbenzamide**

Step	Reagents and Conditions	Description
1. Reduction	3-methoxy-N-methyl-4-nitrobenzamide, Palladium on Carbon (Pd/C), Tetrahydrofuran (THF), Hydrogen atmosphere	The nitro group of the starting material is reduced to an amino group using a palladium catalyst under a hydrogen atmosphere. The reaction is typically carried out at room temperature.
2. Work-up	Filtration, Washing with Dichloromethane (DCM)	The reaction mixture is filtered to remove the catalyst. The filter cake is washed with a suitable solvent like DCM to ensure complete recovery of the product.
3. Isolation	Concentration under reduced pressure	The solvent is removed from the filtrate under reduced pressure to yield the final product, 4-amino-3-methoxy-N-methylbenzamide.

Experimental Workflow for Synthesis

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References

- 1. WO2024086809A1 - Methods for treating cancer - Google Patents [patents.google.com]
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